



# Application Notes and Protocols for the Analytical Identification of Dapivirine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dapivirine |           |
| Cat. No.:            | B1669821   | Get Quote |

#### Introduction

**Dapivirine** (DPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in HIV prevention strategies, particularly in the form of a monthly vaginal ring.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its safety and efficacy. **Dapivirine** is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3] However, structurally characterized metabolites have not been widely reported in the literature, likely due to low systemic drug concentrations and limited metabolic turnover.[4]

These application notes provide detailed protocols for the quantification of **Dapivirine** in various biological matrices and outline the methodologies required for the identification and structural elucidation of its potential metabolites. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS), which offer the required sensitivity and selectivity for these analyses.[4][5]

## **Metabolic Pathways of Dapivirine**

**Dapivirine** undergoes both Phase I and Phase II metabolism. In vitro studies have identified that it is a substrate primarily for CYP3A4 and CYP1A1.[3][6] Other contributing CYP enzymes include CYP2B6 and CYP2C19.[2] Phase II metabolism involves glucuronidation by UGT



## Methodological & Application

Check Availability & Pricing

enzymes.[2] The interaction with co-administered drugs, such as the antifungal miconazole, can inhibit these metabolic pathways (specifically CYP1A1 and CYP3A4), leading to increased systemic exposure to **Dapivirine**.[3][6]





Click to download full resolution via product page

**Caption:** Metabolic pathways of **Dapivirine**.





# Section 1: UHPLC-MS/MS for Ultrasensitive Quantification in Biological Matrices

**Application Note:** 

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying **Dapivirine** in biological matrices where concentrations are typically very low, such as plasma, breast milk, and cervicovaginal fluid.[4] [5][7] The technique offers exceptional sensitivity (down to the pg/mL level) and high selectivity, allowing for accurate measurement even in complex sample matrices.[4][5] This is critical for pharmacokinetic (PK) and drug distribution studies. Validated methods exist for various matrices, ensuring robust and reliable data for clinical and pre-clinical trials.[4][5][8]

Experimental Workflow:





Click to download full resolution via product page

Caption: General workflow for UHPLC-MS/MS analysis.

Protocol: Quantification of **Dapivirine** in Human Plasma & Breast Milk

This protocol synthesizes validated methods for plasma and breast milk analysis.[4][5][8]

- Sample Preparation (Plasma):
  - To 100 μL of plasma sample, add an internal standard (IS), such as deuterated **Dapivirine** (e.g., **Dapivirine**-d4).



- Perform protein precipitation by adding 300 μL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- $\circ$  Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).
- Sample Preparation (Breast Milk):
  - To 100 μL of whole breast milk, add the internal standard.
  - To disrupt lipid content, add 500 μL of n-hexane and vortex for 1 minute. Centrifuge at 3,220 x g for 10 minutes. Discard the upper n-hexane layer.[5]
  - Perform solid-phase extraction (SPE) on the remaining supernatant for further cleanup and concentration.
  - Evaporate the final eluate and reconstitute as described for plasma.
- UHPLC Conditions:
  - Column: Waters BEH C8 or C18, 50 × 2.1 mm, 1.7 μm particle size. [5][8]
  - Mobile Phase A: Water with 0.1% formic acid.[4]
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
  - Flow Rate: 0.4 0.5 mL/min.
  - Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
  - Injection Volume: 5-10 μL.



• Tandem Mass Spectrometry (MS/MS) Conditions:

Ionization Source: Electrospray Ionization (ESI), positive mode.[4]

Source Temperature: 600°C.[4]

Ion Spray Voltage: 5500 V.[4]

Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transitions:[4]

**■ Dapivirine** (Quantifier): 330.4 → 158.1

**■ Dapivirine** (Qualifier): 330.4 → 119.1

■ **Dapivirine**-d4 (IS): 334.3 → 119.0

## · Quantification:

- Construct a calibration curve using blank matrix spiked with known concentrations of Dapivirine.
- Calculate the concentration of **Dapivirine** in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Quantitative Data Summary (UHPLC-MS/MS)

| Parameter                   | Human Plasma[4]   | Human Breast Milk[5][8] |
|-----------------------------|-------------------|-------------------------|
| Analytical Range            | 20 – 10,000 pg/mL | 10 – 1,000 pg/mL        |
| LLOQ                        | 20 pg/mL          | 10 pg/mL                |
| Intra-assay Precision (%CV) | 5.58 – 13.89%     | ≤ 14.6%                 |
| Inter-assay Precision (%CV) | 5.23 – 13.36%     | ≤ 14.6%                 |
| Intra-assay Accuracy (%Dev) | -5.61 – 0.75%     | ≤±12.7%                 |
| Inter-assay Accuracy (%Dev) | -4.30 – 6.24%     | ≤±12.7%                 |
|                             |                   |                         |



## Section 2: HPLC-UV for In Vitro and Tissue Assays

## **Application Note:**

For applications involving higher concentrations of **Dapivirine**, such as in cell-based assays, tissue permeability studies, or analysis of formulation content, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and cost-effective alternative to LC-MS/MS.[9] This method is robust and provides sufficient sensitivity and selectivity for quantifying **Dapivirine** in the  $\mu$ g/mL range.[9]

Protocol: Quantification of **Dapivirine** in Cell Lysates and Tissue Homogenates

This protocol is based on a validated HPLC-UV method.[9]

- Sample Preparation:
  - For cell lysates or tissue homogenates, perform a suitable extraction to isolate the analyte from cellular debris. This may involve protein precipitation with acetonitrile or methanol, followed by centrifugation.
  - Add an internal standard (e.g., diphenylamine) to the sample before extraction.
  - Evaporate the supernatant and reconstitute in the mobile phase.
- HPLC-UV Conditions:
  - Column: Reversed-phase C18 column.[9]
  - Mobile Phase: A gradient of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile.
  - Flow Rate: 1 mL/min.[9]
  - Injection Volume: 50 μL.[9]
  - Detection: UV detection at 290 nm.[9]
  - Total Run Time: Approximately 12 minutes.[9]



- · Quantification:
  - Generate a calibration curve using standards of known concentrations.
  - Quantify **Dapivirine** based on the peak area ratio relative to the internal standard.

Quantitative Data Summary (HPLC-UV)

| Parameter       | Value[9]         |
|-----------------|------------------|
| Linearity Range | 0.02 – 1.5 μg/mL |
| LLOQ            | 0.02 μg/mL       |
| LOD             | 0.006 μg/mL      |
| Recovery        | ≥ 90.7%          |

# Section 3: In Vitro Metabolism and Metabolite Identification

**Application Note:** 

To identify potential metabolites, in vitro experiments using human liver microsomes (HLM) or recombinant drug-metabolizing enzymes are essential.[3] These systems contain the primary enzymes responsible for drug metabolism (CYPs and UGTs). By incubating **Dapivirine** with these systems and analyzing the reaction mixture with high-resolution LC-MS/MS, researchers can screen for new mass signals corresponding to potential Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolites.

Protocol: In Vitro **Dapivirine** Metabolism Assay

- Incubation:
  - Prepare an incubation mixture containing:
    - Phosphate buffer (pH 7.4)



- Human liver microsomes or recombinant CYP/UGT enzymes.
- **Dapivirine** (at a specified concentration, e.g., 1-10 μM).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the appropriate cofactor (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes).
- Incubate at 37°C for a set time (e.g., 60 minutes).
- · Reaction Quenching:
  - Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
- · Sample Processing:
  - Centrifuge the mixture to pellet the proteins.
  - Transfer the supernatant to a new plate or vial for analysis.
- LC-MS/MS Analysis for Metabolite Screening:
  - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the supernatant.
  - Perform a full scan analysis to detect all ions present.
  - Compare the chromatograms of the test sample with a control sample (without cofactor) to identify new peaks.
  - Determine the accurate mass of potential metabolite peaks and predict their elemental composition. Common metabolic additions to search for include:
    - Oxidation: +15.9949 Da (addition of Oxygen)
    - Glucuronidation: +176.0321 Da (addition of glucuronic acid)



 Perform fragmentation (MS/MS) on the potential metabolite ions to obtain structural information.



Click to download full resolution via product page

**Caption:** Workflow for in vitro metabolite screening.



## **Section 4: Structural Elucidation by NMR**

#### Application Note:

While mass spectrometry can suggest the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is required for its definitive, unambiguous structural elucidation.[10][11] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of atomic connectivity and stereochemistry.[12] This is particularly crucial for identifying the exact site of metabolism (e.g., which specific atom was hydroxylated). The primary challenge for NMR analysis is the need for a purified metabolite in sufficient quantities (typically >10-30  $\mu$ g).[10]

General Protocol: NMR for Metabolite Structure Elucidation

- Isolation and Purification:
  - Scale up the in vitro metabolism incubation or collect sufficient in vivo samples (e.g., urine, feces).
  - Use preparative HPLC to isolate the metabolite of interest from the parent drug and other matrix components.
  - Confirm the purity of the isolated fraction by analytical LC-MS.
- NMR Sample Preparation:
  - Lyophilize the purified metabolite to remove all solvent.
  - Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
- NMR Data Acquisition:
  - Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.[10]
  - 1D Spectra:
    - ¹H NMR: To identify proton signals and their multiplicities.



#### 2D Spectra:

- COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is key for connecting different molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on stereochemistry and 3D conformation.

#### Structure Determination:

- Assign all proton and carbon chemical shifts by interpreting the combination of 1D and 2D spectra.
- Compare the assigned shifts of the metabolite with those of the parent **Dapivirine** molecule to pinpoint the site of metabolic modification.
- Use the connectivity information from COSY and HMBC to build the final structure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LAPaL [lapal.medicinespatentpool.org]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

## Methodological & Application





- 3. Investigating the Contribution of Drug-Metabolizing Enzymes in Drug-Drug Interactions of Dapivirine and Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of Dapivirine Transfer into Blood Plasma, Breast Milk, and Cervicovaginal Fluid of Lactating Women Using the Dapivirine Vaginal Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the assay of dapivirine in cell-based and tissue permeability experiments PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Analytical strategies for identifying drug metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bionmr.unl.edu [bionmr.unl.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Identification of Dapivirine Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#analytical-methods-for-dapivirine-metabolite-identification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com